1',4-Bis(t-butyl)-1,2-bis(diphenylphosphino)-3'-(di-i-propylphosphino)ferrocene
Overview
Description
1’,4-Bis(t-butyl)-1,2-bis(diphenylphosphino)-3’-(di-i-propylphosphino)ferrocene is a complex organophosphine compound. Organophosphines are widely used in coordination chemistry and catalysis due to their ability to form stable complexes with transition metals. This particular compound features a ferrocene backbone, which is known for its stability and unique electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’,4-Bis(t-butyl)-1,2-bis(diphenylphosphino)-3’-(di-i-propylphosphino)ferrocene typically involves the following steps:
Formation of the Ferrocene Backbone: The ferrocene backbone is synthesized through the reaction of cyclopentadienyl anion with iron(II) chloride.
Introduction of Phosphine Groups: The phosphine groups are introduced through a series of substitution reactions. For example, diphenylphosphine and di-i-propylphosphine can be attached to the ferrocene backbone using appropriate reagents and catalysts.
Tertiary Butylation: The t-butyl groups are introduced through alkylation reactions, often using t-butyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods for such complex organophosphine compounds often involve:
Batch Synthesis: Small-scale batch synthesis in specialized reactors.
Purification: Purification through techniques such as recrystallization, chromatography, and distillation.
Quality Control: Rigorous quality control to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1’,4-Bis(t-butyl)-1,2-bis(diphenylphosphino)-3’-(di-i-propylphosphino)ferrocene can undergo various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The phosphine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reducing Agents: Hydrides, such as lithium aluminum hydride.
Catalysts: Transition metal catalysts, such as palladium or platinum complexes.
Major Products
The major products formed from these reactions include:
Phosphine Oxides: Formed through oxidation.
Substituted Phosphines: Formed through substitution reactions.
Scientific Research Applications
1’,4-Bis(t-butyl)-1,2-bis(diphenylphosphino)-3’-(di-i-propylphosphino)ferrocene has several scientific research applications, including:
Catalysis: Used as a ligand in transition metal catalysis for various organic transformations.
Coordination Chemistry: Forms stable complexes with transition metals, useful in studying metal-ligand interactions.
Material Science:
Mechanism of Action
The mechanism of action of 1’,4-Bis(t-butyl)-1,2-bis(diphenylphosphino)-3’-(di-i-propylphosphino)ferrocene involves:
Coordination to Metal Centers: The phosphine groups coordinate to metal centers, forming stable complexes.
Electron Donation: The compound acts as an electron donor, stabilizing metal centers in various oxidation states.
Catalytic Activity: The metal complexes formed can catalyze various organic reactions, such as hydrogenation, cross-coupling, and more.
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene: A widely used ligand in catalysis, known for its stability and versatility.
1,2-Bis(diphenylphosphino)ethane: Another common ligand, used in various catalytic processes.
Triphenylphosphine: A simpler phosphine ligand, used in many organic transformations.
Uniqueness
1’,4-Bis(t-butyl)-1,2-bis(diphenylphosphino)-3’-(di-i-propylphosphino)ferrocene is unique due to its:
Steric Bulk: The t-butyl and di-i-propyl groups provide significant steric bulk, influencing the reactivity and selectivity of the compound.
Electronic Properties: The ferrocene backbone imparts unique electronic properties, making it suitable for specific applications in catalysis and material science.
Properties
InChI |
InChI=1S/C33H31P2.C15H26P.Fe/c1-33(2,3)26-24-31(34(27-16-8-4-9-17-27)28-18-10-5-11-19-28)32(25-26)35(29-20-12-6-13-21-29)30-22-14-7-15-23-30;1-11(2)16(12(3)4)14-9-8-13(10-14)15(5,6)7;/h4-25H,1-3H3;8-12H,1-7H3; | |
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Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEFUPRXCLGNLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P([C]1[CH][CH][C]([CH]1)C(C)(C)C)C(C)C.CC(C)(C)[C]1[CH][C]([C]([CH]1)P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5.[Fe] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H57FeP3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
782.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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